molecular formula C9H20N2O2 B14463788 6-Amino-N-(2-hydroxypropyl)hexanamide CAS No. 65884-70-0

6-Amino-N-(2-hydroxypropyl)hexanamide

Cat. No.: B14463788
CAS No.: 65884-70-0
M. Wt: 188.27 g/mol
InChI Key: VQUUQNUMHNCGFA-UHFFFAOYSA-N
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Description

6-Amino-N-(2-hydroxypropyl)hexanamide is a chemical compound that features both an amino group and a hydroxypropyl group attached to a hexanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-N-(2-hydroxypropyl)hexanamide can be achieved through the condensation of 6-aminocaproic acid with 2-hydroxypropylamine. This reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction is carried out for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Amino-N-(2-hydroxypropyl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

6-Amino-N-(2-hydroxypropyl)hexanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-N-(2-hydroxypropyl)hexanamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit key enzymes involved in bacterial metabolism, such as glucose dehydrogenase . This inhibition disrupts the metabolic pathways of the bacteria, leading to their death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

65884-70-0

Molecular Formula

C9H20N2O2

Molecular Weight

188.27 g/mol

IUPAC Name

6-amino-N-(2-hydroxypropyl)hexanamide

InChI

InChI=1S/C9H20N2O2/c1-8(12)7-11-9(13)5-3-2-4-6-10/h8,12H,2-7,10H2,1H3,(H,11,13)

InChI Key

VQUUQNUMHNCGFA-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)CCCCCN)O

Origin of Product

United States

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